Paromomycin sulphate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

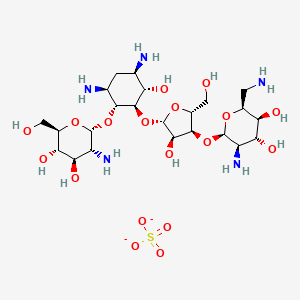

Fórmula molecular |

C23H45N5O18S-2 |

|---|---|

Peso molecular |

711.7 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfate |

InChI |

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/p-2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |

Clave InChI |

LJRDOKAZOAKLDU-UDXJMMFXSA-L |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.[O-]S(=O)(=O)[O-] |

SMILES canónico |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.[O-]S(=O)(=O)[O-] |

Origen del producto |

United States |

Molecular Mechanisms of Action of Paromomycin Sulphate

Interactions with the Ribosomal Protein Synthesis Apparatus

Paromomycin exerts its antimicrobial effects primarily by binding to the 16S ribosomal RNA (rRNA) of the 30S subunit of the bacterial ribosome. patsnap.comcaymanchem.comfishersci.nlzellbio.euThis binding interferes with the normal function of the ribosome, leading to the disruption of protein synthesis. patsnap.com

Binding Site Characterization within the 16S Ribosomal RNA of the 30S Subunit

Paromomycin specifically binds to the aminoacyl-tRNA site (A-site) located within the decoding region of the 30S ribosomal subunit. caymanchem.comfishersci.nletsu.edubiomol.comIts primary interaction occurs with helix 44 (H44) of the 16S ribosomal RNA (rRNA). nih.govacs.orgMore precisely, it interacts with nucleotides A1492 and A1493, as well as other nucleotides in the bulged neck of H44, such as 1406 to 1408 and 1492 to 1495. wikipedia.orgnih.govnih.govacs.orgThe polycationic nature of paromomycin, due to its high positive charge, facilitates its strong affinity for the negatively charged rRNA. etsu.edunih.govStructural studies, including nuclear magnetic resonance (NMR) spectroscopy and crystallography, have provided detailed insights into these interactions. nih.govnih.govThe binding site of paromomycin has been observed to overlap with those of Mg2+ ions and polyamines on H44, suggesting a common mechanism of action involving this critical rRNA helix. nih.govTable 1: Key Nucleotides and Regions of 16S rRNA Involved in Paromomycin Binding

| Ribosomal RNA Component | Specific Nucleotides/Regions |

| 16S rRNA (30S subunit) | Aminoacyl-tRNA site (A-site) |

| 16S rRNA (H44) | A1492, A1493 |

| 16S rRNA (H44) | 1406-1408, 1492-1495 |

Conformational Changes Induced in the Ribosomal Decoding Site upon Paromomycin Binding

The binding of paromomycin to the A-site of the 16S rRNA induces crucial conformational changes in the ribosomal decoding site. caymanchem.cometsu.edubiomol.comA hallmark of this interaction is the "flipping out" of two universally conserved adenine residues, A1492 and A1493, from their stacked positions within the RNA helix. wikipedia.orgnih.govnih.govacs.orgThis conformational rearrangement of A1492 and A1493 is similar to that observed when a cognate tRNA binds to the ribosome. nih.govThis repositioning places the N1 positions of A1492 and A1493 on the minor groove side of the A-site RNA, which are essential for accurately recognizing the Watson-Crick base pairing between the mRNA codon and the tRNA anticodon. wikipedia.orgnih.govBy mimicking the conformational changes induced by cognate tRNA binding, paromomycin enables near-cognate aminoacyl tRNAs to bind more readily, thereby disrupting the fidelity of translation. nih.govacs.orgFurthermore, paromomycin binding to H44 can rearrange the conformation of the entire 30S subunit, rotating its head and spur towards the shoulder, leading to a "closed form" that is also seen upon cognate tRNA binding. nih.govTable 2: Conformational Changes in Ribosomal Decoding Site upon Paromomycin Binding

Interaction with Ribosomal Initiation Factor 3 (IF3)

Paromomycin sulphate has been shown to inhibit the antiassociation activity of ribosomal initiation factor 3 (IF3). IF3 is crucial for preventing the premature association of ribosomal subunits and ensuring the fidelity of translation initiation. Paromomycin's interaction strengthens the association between ribosomal subunits, even at low magnesium concentrations, leading to the formation of 70S ribosomes. nih.govnih.gov While paromomycin does not inhibit the initial binding of IF3 to the 30S ribosomal subunit, it can displace the 30S-bound IF3 upon inducing the association of the 50S subunit with the 30S subunit. nih.govnih.govresearchgate.net This stabilization of 70S ribosomes by paromomycin may contribute to its inhibitory effects on translocation and ribosome recycling. nih.gov

Differential Selectivity of this compound across Biological Systems

This compound exhibits differential selectivity, particularly in its targeting of protozoan ribosomes compared to mammalian ribosomes, which is crucial for its therapeutic efficacy. nih.govnih.govresearchgate.net

Paromomycin demonstrates a marked selective action on protozoan protein synthesis. Studies using cell-free systems have shown that paromomycin significantly increases misreading errors and decreases polypeptide synthesis when reactions are carried out with ribosomal particles from protozoa, such as Leishmania mexicana. In contrast, when mammalian ribosomes are used, polyphenylalanine synthesis is only minimally reduced, and translation misreading remains largely unaltered. nih.govnih.gov This selectivity is further supported by surface plasmon resonance analysis, which indicates strong binding of paromomycin to the parasite ribosomal decoding site with practically no interaction with the mammalian cell counterpart. nih.govnih.gov This differential effect on translation processes between the parasite and its mammalian host explains the antibiotic's therapeutic efficiency as an antileishmaniasis agent. nih.gov

The specificity of paromomycin for prokaryotic (e.g., Escherichia coli) versus human ribosomes is a critical factor in its therapeutic utility. Comparative studies using isothermal titration calorimetry (ITC) and fluorescence have investigated the ribosomal RNA (rRNA) binding properties of paromomycin. Paromomycin exhibits a specificity for prokaryotic over human ribosomes. researchgate.netnih.gov

A key molecular event contributing to this specificity is the induction of base destacking at position 1492 (by E. coli numbering) in the E. coli rRNA A site upon paromomycin binding, an effect not observed in the human rRNA A site. This binding-induced base destacking is considered a critical factor in determining the prokaryotic specificity of aminoglycoside action, with binding affinity for the A site being of secondary importance. researchgate.netnih.gov

Table 1: Comparative Binding Characteristics of Paromomycin to Ribosomal A-sites

| Ribosome Type | Effect on Translation Misreading (Relative to Control) | Binding to Ribosomal Decoding Site | Base Destacking at A1492 (E. coli numbering) |

| Protozoan (Leishmania mexicana) | Markedly increased nih.gov | Strong nih.gov | N/A (specific to E. coli A-site) |

| Mammalian | Almost unaltered nih.gov | Practically no interaction nih.gov | Not induced researchgate.net |

| Escherichia coli (Prokaryotic) | Increased error rate wikipedia.org | Strong researchgate.net | Induced researchgate.net |

Selective Targeting of Protozoan Ribosomes versus Mammalian Ribosomes

Parasite-Specific Modes of this compound Action

Beyond its general effects on protein synthesis, this compound exhibits specific modes of action within protozoal parasites, particularly concerning their mitochondrial function.

This compound significantly impacts the mitochondrial membrane potential in protozoal organisms, such as Leishmania donovani. After exposure to the drug, the mitochondrial membrane potential is significantly decreased, suggesting that this organelle may be a key target of the drug. nih.govnih.govnih.govresearchgate.net This reduction in membrane potential indicates a disruption in the cell's energetic metabolism, as the cell's energy supply relies on the proton gradient generated by respiration. nih.gov While no immediate effect on respiration or an increase in membrane permeability (uncoupling) is observed, it is proposed that paromomycin acts at a metabolic level upstream of the respiratory chain itself, leading to a progressive decline in cell energy supply. nih.gov

Table 2: Impact of Paromomycin on Leishmania donovani Mitochondrial Function

| Parameter | Effect of Paromomycin Exposure (e.g., 72h, 150 µM) | Reference |

| Mitochondrial membrane potential | Significantly decreased | nih.govnih.govnih.gov |

| Respiration | Inhibited | nih.gov |

| Mitochondrial dehydrogenase activities | Lowered | nih.gov |

Following exposure to this compound, both cytoplasmic and mitochondrial protein synthesis are inhibited in parasites like Leishmania donovani. nih.govnih.gov While some studies initially suggested that the mitochondrial ribosome might not be a primary target for aminoglycoside antibiotics in trypanosomes, other research indicates interference with mitochondrial protein synthesis in Leishmania. plos.org The drug's ability to promote the association of 50S and 30S subunits of both cytoplasmic and mitochondrial ribosomes, thereby stopping their recycling, contributes to the inhibition of protein synthesis. researchgate.net

Effects on Parasite Cellular Membrane Fluidity and Permeability

This compound has been proposed to modify the fluidity and permeability of parasite cellular membranes fishersci.nlciteab.commims.comguidetopharmacology.orglipidmaps.org. This alteration is a crucial aspect of its mechanism of action against Leishmania species. Research indicates that the drug's interaction with the parasite's surface is characterized by a rapid initial association that is non-saturable up to 1 mM concentration fishersci.nl. This initial binding phase is largely independent of temperature and metabolic inhibitors, suggesting a physical interaction rather than an active transport process fishersci.nl.

Contribution to Respiratory Dysfunction in Parasitic Systems

A significant aspect of this compound's molecular mechanism involves its contribution to respiratory dysfunction within parasitic systems, particularly affecting mitochondrial activity fishersci.nlciteab.commims.comlipidmaps.orgfishersci.sewikipedia.orgfishersci.cafishersci.ca. Mitochondria play a central role in cellular energetics and metabolism, making them a critical target for antiparasitic agents wikipedia.org.

Detailed studies on Leishmania donovani promastigotes have demonstrated that exposure to this compound leads to a notable inhibition of respiration and a reduction in the mitochondrial membrane potential fishersci.nlwikipedia.org. This effect, observed after 24-72 hours of exposure to concentrations ranging from 150-200 µM (equivalent to the LC50), was measured using rhodamine 123 fluorescence, an indicator of mitochondrial membrane potential fishersci.nlwikipedia.org.

Table 1: Effects of this compound on Leishmania donovani Promastigotes

| Parameter Measured | Paromomycin Concentration & Duration | Observed Effect | Citation |

| Generation Time | 150-200 µM for 24-72 hours | Doubled | wikipedia.org |

| Respiration | 150-200 µM for 24-72 hours | Inhibited | wikipedia.org |

| Mitochondrial Membrane Potential (Rhodamine 123 fluorescence) | 150-200 µM for 24-72 hours | Significantly decreased | fishersci.nlwikipedia.org |

| Mitochondrial Dehydrogenase Activities | After drug exposure | Lowered | wikipedia.org |

| Cytoplasmic and Mitochondrial Protein Synthesis | After drug exposure | Inhibited | fishersci.nl |

Further research indicated that mitochondrial dehydrogenase activities were also lowered in treated parasites, potentially due to a shortage of respiratory substrates wikipedia.org. The addition of succinate, a key substrate in the mitochondrial respiratory chain, was able to partially restore the mitochondrial membrane potential in paromomycin-treated cultures, supporting the hypothesis of metabolic interference wikipedia.org.

A paromomycin-resistant strain of Leishmania donovani exhibited reduced accumulation of the drug, and the observed drug-induced reduction in membrane potential and inhibition of protein synthesis were less pronounced in this resistant strain compared to the wild-type fishersci.nl. In contrast, neomycin, a chemical analogue of paromomycin, was found to be ineffective in inducing these mitochondrial changes wikipedia.org. These findings underscore the specific role of this compound in disrupting the energetic metabolism of parasitic cells, making respiratory dysfunction a crucial component of its leishmanicidal action wikipedia.org.

Mechanisms of Resistance to Paromomycin Sulphate

Enzymatic Inactivation of Paromomycin Sulphate

Characteristics of Bifunctional Aminoglycoside-Modifying Enzymes

Aminoglycoside-modifying enzymes (AMEs) represent one of the most prevalent mechanisms of resistance to aminoglycosides in bacteria. These enzymes chemically alter the aminoglycoside molecule, thereby reducing its affinity for its ribosomal target and rendering it inactive. AMEs are broadly categorized into three main families based on the type of modification they catalyze:

Aminoglycoside Phosphotransferases (APHs): These enzymes phosphorylate hydroxyl (-OH) groups on the aminoglycoside molecule, utilizing ATP as a phosphate donor. APH(3') enzymes, for instance, are known to phosphorylate paromomycin, kanamycin, neomycin, and ribostamycin. scielo.brasm.org

Aminoglycoside Acetyltransferases (AACs): These enzymes acetylate amino (-NH2) groups on the aminoglycoside, using acetyl coenzyme A as a substrate. scielo.brmdpi.comnih.gov

Aminoglycoside Nucleotidyltransferases (ANTs), also known as Adenylyltransferases (AADs): These enzymes transfer an adenyl group from ATP to a hydroxyl group of the antibiotic. scielo.brmdpi.comnih.gov

A significant challenge in aminoglycoside resistance is the emergence of bifunctional AMEs. These enzymes contain two distinct aminoglycoside-modifying activities within a single polypeptide, allowing them to modify a broader range of aminoglycosides or perform sequential modifications on a single molecule. Examples include AAC(6')-Ie/APH(2'')-Ia and AAC(3)-Ib/AAC(6')-Ib'. mdpi.comasm.orgnih.govresearchgate.net Such bifunctional enzymes can broaden the spectrum of resistance by targeting different sites on the antibiotic or by ensuring robust inactivation through multiple modifications, even if a single modification does not completely abolish drug activity. nih.gov The genes encoding these AMEs can be located on bacterial chromosomes or acquired through mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations. scielo.brnih.gov

Modulations in Drug Uptake and Efflux

Modifications in how this compound enters and exits the cell are crucial mechanisms contributing to resistance, particularly in parasitic organisms like Leishmania and various bacteria.

A primary mechanism of resistance to this compound, particularly observed in Leishmania donovani, is a significant reduction in the intracellular accumulation of the drug. This decreased accumulation is often associated with a reduction in the initial binding of the drug to the parasite's cell surface. nih.govplos.orgparasite-journal.orgnih.govresearchgate.netplos.orgasm.org Studies have shown that paromomycin-resistant L. donovani strains exhibit an approximate 3-fold decrease in drug accumulation compared to sensitive strains. nih.govasm.org

The initial association of paromomycin, a cationic drug, with Leishmania donovani is a rapid, non-saturable process that is largely independent of temperature and metabolic inhibitors. This initial binding is thought to involve the interaction of the cationic paromomycin with the negatively charged glycocalyx on the leishmanial cell surface. nih.gov Reduced drug uptake is often a consequence of alterations in the cell membrane composition, which can impair the drug's ability to permeate the cell. parasite-journal.org

Table 1: Comparison of Paromomycin Accumulation in Sensitive vs. Resistant Leishmania donovani

| Strain Type | Relative Paromomycin Accumulation | Reference |

| Sensitive | 1.0 (Baseline) | nih.govasm.org |

| Resistant | ~0.3 (3-fold decrease) | nih.govasm.org |

Efflux pumps are integral membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration and contributing to both intrinsic and acquired drug resistance. These pumps belong to several superfamilies, including ATP-binding cassette (ABC) transporters, Resistance-Nodulation-Division (RND) family, Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, and Multidrug and Toxic Compound Extrusion (MATE) superfamily. mdpi.commdpi.comfrontiersin.org

In the context of this compound resistance:

Leishmania: Paromomycin-resistant Leishmania donovani parasites exhibit marked increases in the gene expression of ATP-binding cassette (ABC) transporters, specifically MDR1 (P-glycoprotein) and MRPA (Multidrug Resistance-associated Protein A). This upregulation of efflux pumps is a key mechanism contributing to increased drug efflux and, consequently, resistance. nih.govasm.orgfrontiersin.orgresearchgate.net Paromomycin has been identified as a substrate for P-glycoprotein (P-gp), the product of the MDR1 gene, with an efflux ratio greater than 2, indicating its active transport out of cells. nih.gov

Bacteria (e.g., Pseudomonas aeruginosa): The MexXY-OprM multidrug efflux system is a significant determinant of aminoglycoside resistance, including resistance to paromomycin, in Pseudomonas aeruginosa. nih.govoup.comnih.gov This system actively expels aminoglycosides, reducing their intracellular levels below therapeutic concentrations. nih.govoup.com

The activation of efflux pumps, leading to increased drug extrusion, can occur through various mechanisms:

Overexpression: Efflux pumps often confer clinically significant drug resistance through overexpression. This can initially be a transient response to sub-inhibitory concentrations of an antibiotic. However, sustained overexpression can arise from the accumulation of mutations or the presence of insertion sequences upstream of the transporter genes. mdpi.com

Regulatory Mechanisms: The expression and activity of efflux pumps are tightly regulated. In Pseudomonas aeruginosa, for example, the MexXY efflux system is inducible by antibiotics that target the ribosome, including paromomycin. nih.gov The AmgRS two-component system, an envelope stress-responsive system, plays a crucial role in mediating this aminoglycoside-induced expression of the MexXY efflux operon. nih.govplos.org The PA5471 gene product is also involved in drug-inducible mexXY expression, potentially by modulating the activity of the MexZ repressor. nih.gov

Role in Biofilm Formation: Efflux pumps are not solely involved in direct drug resistance but also contribute to other physiological functions, such as bacterial adaptation to hostile environments, toxin efflux, and biofilm formation. mdpi.comresearchgate.net Their involvement in biofilm formation can further complicate treatment, as bacteria embedded in biofilms often show reduced susceptibility to antibiotics due to reduced penetration and altered metabolic activity. researchgate.net

Involvement of Multidrug Resistance (MDR) Efflux Pumps (e.g., MDR1, MexXY) in Resistance

Other Cellular and Genomic Adaptations Contributing to Resistance

Beyond specific enzymatic modifications and efflux mechanisms, broader cellular and genomic changes can also contribute to paromomycin resistance.

Alterations in the composition and fluidity of the parasite cell surface and membrane are significant factors in paromomycin resistance, particularly in Leishmania.

Increased Membrane Fluidity: Studies on paromomycin-resistant Leishmania donovani have consistently observed an increase in membrane fluidity. nih.govasm.orgfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.com This increased fluidity is indicative of an altered membrane composition and can directly impair drug penetration into the cell, thereby reducing its intracellular accumulation and effectiveness. frontiersin.org

Impact on Drug Binding: The initial binding of paromomycin to the parasite surface is crucial for its uptake. Resistance can be associated with a significant reduction in this initial binding, which may be due to changes in the negatively charged components of the cell surface, such as the glycocalyx. nih.govplos.org

Cross-resistance implications: Changes in membrane properties, such as phospholipid composition and fluidity, have also been noted in Leishmania strains resistant to other drugs like antimonials. These pre-existing adaptations might influence the ease with which parasites develop resistance to paromomycin. plos.org

Table 2: Key Cellular Adaptations in Paromomycin Resistance in Leishmania donovani

| Adaptation Type | Observed Change | Consequence | Reference |

| Intracellular Drug Accumulation | Decreased (e.g., ~3-fold) | Reduced drug concentration at target site | nih.govasm.org |

| Membrane Fluidity | Increased | Impaired drug penetration | nih.govfrontiersin.org |

| Cell Surface Binding | Reduced initial binding | Less drug associated with parasite | nih.govplos.org |

| Efflux Pump Gene Expression | Upregulation of ABC transporters (MDR1, MRPA) | Enhanced drug expulsion from cell | nih.govasm.orgfrontiersin.org |

Structure-activity Relationship Sar Studies of Paromomycin Sulphate

Elucidation of Molecular Features Critical for Ribosomal Binding and Activity

Paromomycin sulphate exerts its potent antimicrobial effects primarily by binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit of bacteria nih.govwikipedia.orgguidetopharmacology.orggoogle.comguidetopharmacology.orgnih.govlabsolu.camiami.edunih.govlookchem.comfishersci.no. This crucial interaction occurs specifically at the A-site (decoding site) of the 16S rRNA nih.govwikipedia.orgnih.govlabsolu.camiami.edulookchem.comfishersci.nomdpi.com. The binding of paromomycin disrupts bacterial protein synthesis through a dual mechanism: it induces misreading of messenger RNA (mRNA) during translation, leading to the incorporation of incorrect amino acids and the production of non-functional proteins, and it inhibits the translocation process, thereby stalling the ribosome's movement along the mRNA nih.govgoogle.commiami.edu.

Detailed structural analyses, including X-ray crystallography of paromomycin complexes with oligoribonucleotides mimicking the ribosomal A-site, have provided high-resolution insights into the critical molecular features essential for its binding and activity mdpi.com. Paromomycin interacts within an enlarged deep groove formed by specific adenine residues (A1408, A1492, A1493) in the A-site mdpi.com. Key intermolecular interactions include:

Ring I of paromomycin stacks over guanine (G)1491 and forms pseudo-Watson-Crick contacts with adenine (A)1408 mdpi.com.

Ring II of paromomycin utilizes its hydroxyl and ammonium groups to form direct and water-mediated hydrogen bonds with the uridine (U)1495-U1406 base pair mdpi.com.

The characteristic bulging conformation of adenines A1492 and A1493 is stabilized by hydrogen bonds involving phosphate oxygens and atoms from rings I and II of paromomycin mdpi.com.

Mutagenesis studies further indicate that paromomycin binding involves the C1407.G1494 and C1409-G1491 base pairs , as well as an internal loop comprising A1408 and nucleotides at positions 1492-1493 acs.org. Additionally, the presence of a G or U at position 1495 and base pairing between positions 1405 and 1496 are also implicated in the binding interaction acs.org.

This precise molecular recognition and the induced local conformational change in the 16S rRNA are fundamental to paromomycin's mechanism of inhibiting protein translation fishersci.no.

Analysis of the Impact of Chemical Modifications on Antimicrobial Efficacy

SAR studies of paromomycin have explored various chemical modifications to enhance its antimicrobial efficacy, broaden its spectrum, and overcome resistance.

2'-N-Alkylation: Modifications at the 2'-position of the 2-deoxystreptamine core, a common strategy for aminoglycosides, have been investigated. Studies involving 2'-N-methylation and 2'-N-ethylation of paromomycin derivatives showed minimal to no significant effect on their ability to inhibit bacterial ribosome translation acs.org. Similarly, 2'-N-propylation of a paromomycin derivative (compound 17) also exhibited only a minimal effect on bacterial ribosome inhibition acs.org. While these modifications had limited direct influence on paromomycin's bacterial ribosomal activity, they led to significant increases in selectivity for neomycin derivatives against mitochondrial ribosomes acs.org.

Table 1: Impact of 2'-N-Alkylation on Paromomycin and Neomycin Derivatives' Ribosomal Inhibition

| Compound/Modification | Effect on Bacterial Ribosome Inhibition (Translation Assay IC50) | Effect on Mitochondrial Ribosome Selectivity (Fold Increase) | Reference |

| Paromomycin (Parent) | Baseline (e.g., 0.03 µg/mL) | Minimal acs.org | acs.org |

| 2'-N-methylated Paromomycin | Little to no effect acs.org | Minimal acs.org | acs.org |

| 2'-N-ethylated Paromomycin | Little to no effect acs.org | Minimal acs.org | acs.org |

| 2'-N-propylated Paromomycin (Derivative 17) | Minimal effect acs.org | Not specified for PM, significant for Neomycin acs.org | acs.org |

| Neomycin (Parent) | Baseline | Baseline | |

| 2'-N-alkylated Neomycin | Minimal influence | Significant increase (3- to 10-fold) acs.org | acs.org |

4'-O-Glycosylation: A series of 4'-O-glycopyranosyl paromomycin analogues were synthesized to evaluate the influence of additional sugar moieties on drug activity and selectivity rsc.org. Generally, these compounds displayed reduced activity compared to the parent paromomycin rsc.org. For instance, most 4'-O-glycopyranosyl derivatives exhibited IC50 values for bacterial wild-type ribosomes that were ten or more times greater than that of paromomycin rsc.org. However, the 4-amino-α-D-glucopyranosyl derivative (compound 27a) was an exception, demonstrating ribosomal inhibitory activity comparable to paromomycin and apramycin rsc.org. This enhanced activity was partly attributed to the incorporation of an additional amino group, potentially increasing electrostatic attraction with the negatively charged ribosome .

Table 2: Antibacterial Activity (MIC) of 4'-O-Glycopyranosyl Paromomycin Analogues against Escherichia coli and Staphylococcus aureus

| Compound/Modification | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | Reference |

| Paromomycin (Parent) | 0.03 | 0.02 | |

| 4-amino-α-D-glucopyranosyl derivative (27a) | 0.12 | 0.04 | |

| Other 4'-O-glycopyranosyl derivatives | Generally ≥10x higher MIC than Paromomycin | Generally ≥10x higher MIC than Paromomycin |

Di-alkylated Paromomycin Derivatives: Amphiphilic paromomycin derivatives with di-alkyl chains have been synthesized and assessed for their antimicrobial activity. The di-C8 alkyl chain paromomycin derivative (compound 4) demonstrated potent antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 µg/mL lookchem.com. The di-C7 alkyl chain derivative (compound 3) showed comparable activity or was one double dilution less active lookchem.com. These amphiphilic modifications have also been explored for their potential to inhibit aminoglycoside-modifying enzymes (AMEs) and act as antibacterials against Gram-positive pathogens nih.gov.

Table 3: Antibacterial Activity (MIC) of Di-alkylated Paromomycin Derivatives

| Compound/Modification | MIC Range (µg/mL) across tested bacterial strains | Reference |

| Paromomycin (Parent) | Not specified for this particular comparison in lookchem.com | lookchem.com |

| Di-C8 alkyl chain Paromomycin (Compound 4) | 2-8 lookchem.com | lookchem.com |

| Di-C7 alkyl chain Paromomycin (Compound 3) | Similar to or 1 double dilution less active than Compound 4 lookchem.com | lookchem.com |

| Di-C6 alkyl chain Paromomycin (Compound 2) | Least potent lookchem.com | lookchem.com |

Inhibition of Aminoglycoside-Deactivating Enzymes: Amphiphilic paromomycin O2″-ether analogues have been developed as inhibitors of clinically relevant aminoglycoside-deactivating enzymes, such as APH(3′)-IIIa and AAC(6′)-Ii nih.govresearchgate.net. These analogues demonstrated inhibitory activity without undergoing significant deactivation themselves, suggesting a promising strategy to overcome enzymatic resistance nih.govresearchgate.net. The O2″-ether groups were found to have a relatively small effect on the inhibitory potency, indicating that the aminoglycoside portion primarily contributes to active site affinity nih.gov.

Rational Design Principles for Paromomycin Analogues Aimed at Overcoming Resistance Mechanisms

The increasing prevalence of antimicrobial resistance poses a significant challenge to the effectiveness of aminoglycosides, including paromomycin. Rational design strategies for developing novel paromomycin analogues are therefore focused on circumventing the primary resistance mechanisms: enzymatic modification of the drug, alterations at the ribosomal binding site, and reduced cellular uptake or increased efflux researchgate.net.

Overcoming Aminoglycoside-Modifying Enzymes (AMEs): AMEs are a predominant cause of aminoglycoside resistance, chemically modifying the antibiotic (e.g., through acetylation, phosphorylation, or nucleotidylation) to reduce its affinity for the ribosome mdpi.comnih.gov.

Design Principle: The rational design approach involves synthesizing analogues that are poor substrates for AMEs or that can act as inhibitors of these enzymes. This is achieved by strategically modifying positions on the paromomycin molecule that are susceptible to enzymatic attack (e.g., specific hydroxyl or amino groups). The goal is to create compounds that retain their crucial ribosomal binding capabilities but are no longer recognized or inactivated by AMEs mdpi.comnih.gov. The development of amphiphilic paromomycins and O2″-ether analogues, which have demonstrated inhibitory activity against AMEs like APH(3′)-IIIa and AAC(6′)-Ii, exemplifies this principle nih.govnih.govresearchgate.net.

Addressing Ribosomal Target Alterations: Mutations within the 16S rRNA, particularly in the A-site, can reduce the binding affinity of aminoglycosides, leading to resistance researchgate.net.

Design Principle: Rational design in this area focuses on developing analogues that can maintain strong binding to mutated ribosomal sites. This requires a profound understanding of the precise molecular interactions between paromomycin and the rRNA (as detailed in Section 4.1). Strategies may involve introducing new functional groups that can form alternative stabilizing interactions with the altered ribosome or modifying the drug's conformation to better accommodate the mutated binding pocket. While specific paromomycin analogues designed solely for this purpose were not extensively detailed in the search results, the comprehensive SAR knowledge provides the foundational framework for such future design efforts.

Circumventing Reduced Uptake and Increased Efflux: For certain pathogens, such as Leishmania donovani, resistance to paromomycin is associated with decreased drug accumulation due to reduced initial binding to the cell surface researchgate.netoup.com.

Design Principle: This involves designing analogues with improved cellular permeability or those that can bypass efflux pumps. This might entail altering the compound's lipophilicity or incorporating moieties that facilitate active transport into the cell. Although direct examples of modified paromomycin analogues specifically for this purpose were not highlighted, the broader field of aminoglycoside research explores amphiphilic modifications that can influence membrane interactions nih.gov. Furthermore, new drug delivery formulations, such as micro and nanotechnologies, are being investigated to improve paromomycin's permeability and efficacy in specific contexts, particularly for topical applications rsc.org.

By integrating detailed structural insights into ribosomal binding with a comprehensive understanding of resistance mechanisms, rational design aims to pave the way for next-generation paromomycin analogues with enhanced efficacy and a broader spectrum of activity against resistant pathogens.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Paromomycin Sulphate

Pharmacokinetic Profiles in Animal Models

Preclinical studies have provided insights into the pharmacokinetic behavior of paromomycin sulphate across various animal species, revealing distinct absorption, distribution, and elimination patterns depending on the route of administration and the animal model.

Oral Absorption Dynamics and Bioavailability in Murine and Bovine Models

The oral absorption of this compound is generally characterized by low bioavailability across different animal models. In murine models, the oral bioavailability of paromomycin has been reported to be very low, specifically 0.3% when administered with a carboxymethyl cellulose formulation. nih.govresearchgate.netresearchgate.net However, research indicates that this can be significantly improved, with some novel formulations achieving up to 9% bioavailability. researchgate.net Pretreatment with P-glycoprotein (P-gp) inhibitors, such as verapamil, or cytochrome P450 (CYP) inhibitors, like 1-Aminobenztriazole, led to an increase in oral plasma exposure in mice by approximately 10% and 15%, respectively. nih.govresearchgate.net This suggests that efflux transporters and metabolic enzymes play a role in limiting oral absorption. The inherently low oral bioavailability of paromomycin is attributed to its relatively large molecular size and highly hydrophilic nature. nih.gov Indeed, nearly 100% of an orally administered dose can be recovered in the stool, indicating poor absorption. drugbank.com

In bovine models, specifically 2 to 6-week-old calves, a single oral dose of 35,000 IU paromomycin/kg bodyweight resulted in a bioavailability of 2.75%. hpra.ie Following this oral administration, the mean peak plasma concentration (Cmax) was observed at 1.48 mg/l, with a mean time to attain peak concentration (Tmax) of 4.5 hours. hpra.ie The mean terminal half-life (t1/2,el) in these calves was reported as 11.2 hours. hpra.ie

Table 1: Oral Absorption and Bioavailability of this compound in Murine and Bovine Models

| Animal Model | Formulation | Oral Bioavailability (%) | Cmax (mg/L) | Tmax (h) | t1/2,el (h) | Reference |

| Murine | CMC | 0.3 | N/A | N/A | N/A | nih.govresearchgate.netresearchgate.net |

| Murine | Improved | Up to 9 | N/A | N/A | N/A | researchgate.net |

| Bovine | Oral Dose | 2.75 | 1.48 | 4.5 | 11.2 | hpra.ie |

Systemic Distribution and Elimination Characteristics following Parenteral Administration in Animal Species

Following parenteral administration, this compound demonstrates distinct distribution and elimination characteristics. In calves administered paromomycin parenterally (intravenously or intramuscularly) at a dose of 21 mg/kg bodyweight, pharmacokinetic analysis revealed a relatively long distribution half-life of approximately 1 hour. hpra.ie The elimination half-life after intravenous injection was about 5 hours, while intramuscular injection showed a short absorption half-life. hpra.ie

In male BALB/c mice, intravenous administration of paromomycin at 50 mg/kg resulted in favorable pharmacokinetic properties, including low plasma clearance (less than 10% of hepatic blood flow, specifically 8 mL/min/kg). nih.govresearchgate.netresearchgate.net The drug exhibited a high volume of distribution (Vd), approximately 2.5-fold greater than the total body water (0.7 L/kg), suggesting extensive distribution into tissues. nih.gov The half-life (T½) in mice after intravenous dosing was 2.6 hours. nih.govresearchgate.netresearchgate.net This extensive tissue distribution is considered important for treating infections where parasites reside in organs such as the liver, spleen, and pancreas. nih.gov

In pigs, a pharmacokinetic study at a recommended intramuscular dose of 14 mg paromomycin base/kg bodyweight for 5 consecutive days indicated no accumulation of the product during the treatment period. europa.eu The most relevant tissues for the presence of paromomycin residue were identified as muscle at the injection site and the kidney. europa.eu Generally, paromomycin is known to be excreted unchanged by the kidneys and is eliminated relatively quickly compared to some other antileishmanial drugs. researchgate.netnih.govuu.nl

Table 2: Systemic Distribution and Elimination Characteristics of this compound

| Animal Species | Route of Administration | Clearance (mL/min/kg or L/h) | Volume of Distribution (L/kg) | Half-life (h) | Key Findings | Reference |

| Calves | IV | N/A | N/A | Distribution: ~1, Elimination: ~5 | Relatively long distribution half-life, shorter absorption half-life after IM. | hpra.ie |

| Mice | IV | 8 | 2.5x total body water (0.7) | 2.6 | Low plasma clearance, extensive tissue distribution. | nih.govresearchgate.netresearchgate.net |

| Pigs | IM | N/A | N/A | No accumulation observed. | Residues in injection site muscle and kidney. | europa.eu |

Age-Related Pharmacokinetic Variability in Preclinical Subjects

Information specifically detailing age-related pharmacokinetic variability of this compound in preclinical animal models is limited within the provided research. While some studies mention the age ranges of animals used (e.g., 2-6-week-old calves hpra.ie or male BALB/c mice nih.gov), direct investigations comparing pharmacokinetic parameters across different age groups within preclinical subjects to assess variability are not extensively reported. For instance, in calves, the safety of the product was not investigated in animals less than 3 days of age, indicating an age consideration in preclinical safety assessments, though not a direct PK variability study. hpra.ie

Excretion Pathways and Recovery of Unchanged Drug in Animal Studies

The primary excretion pathway for this compound in animal models largely depends on whether the drug is absorbed systemically. Following oral administration in calves, the major portion of the dose is eliminated unchanged in the faeces. hpra.ie Any absorbed fraction is excreted almost exclusively in the urine as unchanged paromomycin. hpra.ie Similarly, in rabbits, over 80% of an orally administered dose was excreted in the faeces. hpra.ie This aligns with the observation that paromomycin is poorly absorbed after oral administration, with nearly 100% of the drug being recoverable in the stool. drugbank.com When systemically absorbed, paromomycin is predominantly excreted by the kidneys as the unchanged drug. researchgate.netnih.govuu.nl

Factors Modulating this compound Systemic Exposure in Preclinical Systems

Several factors can influence the systemic exposure of this compound, particularly concerning its oral absorption.

Influence of Gastrointestinal Mucosal Integrity on Oral Absorption in Animal Models

The integrity and function of the gastrointestinal mucosa play a significant role in the oral absorption of this compound. In vitro studies using Caco-2 permeability assays have shown that paromomycin exhibits negligible permeability in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. nih.govresearchgate.net This low permeability suggests that the intestinal barrier severely limits its absorption.

Furthermore, the permeability of paromomycin showed a marginal increase with the co-administration of verapamil, a known P-glycoprotein (P-gp) inhibitor. nih.govresearchgate.net This finding suggests that paromomycin may be a substrate for the P-gp efflux transporter, which actively pumps the drug back into the intestinal lumen, thereby reducing its absorption. nih.govresearchgate.net In vivo studies in mice further support this, showing that oral plasma exposure of paromomycin increased by 10% when pretreated with verapamil. nih.govresearchgate.net Additionally, pretreatment with the CYP inhibitor 1-Aminobenztriazole increased oral plasma exposure by 15% in mice, indicating that CYP enzymes also contribute to the limited oral bioavailability. nih.govresearchgate.net The combined action of being a substrate for both P-gp efflux transporters and CYP enzymes contributes to the low oral bioavailability observed for paromomycin. researchgate.net These findings highlight that the inherent properties of the gastrointestinal mucosal barrier, including its permeability and the activity of efflux transporters and metabolic enzymes, significantly modulate the oral absorption and subsequent systemic exposure of this compound.

Table 3: Factors Modulating Oral Absorption of this compound in Murine Models

| Modulating Factor | Effect on Oral Plasma Exposure (Mice) | Implication | Reference |

| P-gp Inhibitor (Verapamil) | +10% | Paromomycin is a P-gp substrate | nih.govresearchgate.net |

| CYP Inhibitor (1-Aminobenztriazole) | +15% | Paromomycin is a CYP substrate | nih.govresearchgate.net |

Characterization of this compound as a Substrate for Efflux Transporters (e.g., P-glycoprotein)

Preclinical studies have identified paromomycin as a substrate for efflux transporters, notably P-glycoprotein (P-gp) rmreagents.comnih.govuni.lu. This characteristic significantly impacts its absorption and bioavailability. In humans, oral administration of paromomycin results in negligible absorption from the gastrointestinal tract, with approximately 100% of the unchanged drug being excreted via feces and only about 0.1% in urine nih.gov.

In vitro Caco-2 permeability assays, which are used to predict intestinal absorption, demonstrated that paromomycin exhibits low permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions nih.govuni.lu. The calculated efflux ratio (B-to-A/A-to-B) was found to be 2.9, which is indicative of paromomycin being a P-gp substrate uni.lu.

Further evidence supporting paromomycin as a P-gp substrate comes from studies involving P-gp inhibitors. Pretreatment with verapamil, a known P-gp inhibitor, increased the oral plasma exposure of paromomycin in mice by 10% nih.gov. Similarly, in Caco-2 cells, the permeability of paromomycin increased twofold in the presence of verapamil uni.lu. These findings suggest that P-gp-mediated efflux is a significant barrier to the oral bioavailability of paromomycin. Consequently, formulation strategies incorporating P-gp inhibitors, such as Gelucire 44/14, along with absorption enhancers like Solutol HS 15 and propylene glycol, have shown promise in significantly increasing the oral exposure of paromomycin in preclinical models rmreagents.comuni.lu.

Table 1: Preclinical Pharmacokinetic Parameters of Paromomycin in Mice

| Administration Route | Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Elimination Half-life (hours) | Oral Bioavailability (%F) | Reference |

| Intravenous | 15 | 8 | 2.6 | N/A | rmreagents.comnih.gov |

| Oral (CMC formulation) | 500 | N/A | N/A | 0.3 | rmreagents.comnih.gov |

| Oral (Optimized formulations) | N/A | N/A | N/A | 1-9 (up to 30-fold increase) | rmreagents.com |

Table 2: Paromomycin Permeability in Caco-2 Cells and Effect of P-gp Inhibition

| Direction of Permeability | Permeability (Papp) | Efflux Ratio (B-to-A/A-to-B) | Effect of Verapamil | Reference |

| Apical-to-Basolateral (A-to-B) | Low | 2.9 | Increased 2-fold | nih.govuni.lu |

| Basolateral-to-Apical (B-to-A) | Low | Similar | nih.govuni.lu |

Pharmacodynamic Correlations with Antimicrobial Efficacy in Preclinical Infection Models

This compound demonstrates a broad antimicrobial spectrum, effective against both Gram-positive and Gram-negative bacteria, as well as aerobic and anaerobic bacteria uni.lu. It also exhibits antiprotozoal and anthelminthic activities, proving effective against pathogens such as Entamoeba histolytica, Giardia, and tapeworm uni.lu. The mechanism of action involves binding to the 30S ribosomal subunit in susceptible bacteria, thereby inhibiting protein synthesis nih.govuni.lu. In Leishmania donovani, paromomycin binds to 70S ribosomes, inhibiting both cytoplasmic and mitochondrial protein synthesis, and decreasing mitochondrial membrane potential uni.lufishersci.ie. Prolonged treatment with paromomycin can lead to the emergence of resistant microorganisms and cross-resistance with other aminoglycoside antibiotics, including kanamycin, neomycin, and streptomycin uni.lu.

Preclinical infection models, particularly mouse models, are frequently employed to evaluate the in vivo efficacy of paromomycin and to establish pharmacodynamic-pharmacokinetic (PK/PD) correlations, especially for visceral leishmaniasis (VL) rmreagents.com. In a study evaluating combination therapy for cutaneous leishmaniasis (CL), daily co-administration of 50 mg/kg paromomycin and 25 mg/kg chloroquine for 10 days in murine models of Leishmania major and Leishmania mexicana resulted in a significant reduction in lesion size nih.gov. However, this combination did not significantly reduce the parasite load, and the poor in vitro-in vivo translation suggested that this particular combination was unlikely to be a promising candidate for further preclinical development nih.gov. Topical formulations of paromomycin in a paraffin base have also been shown to cure L. major infection in experimental CL models uni.lu.

Pharmacodynamic parameters for antileishmanial compounds are typically determined using EC50/EC90 values derived from Leishmania amastigote/macrophage assays uni.lu. While paromomycin has proven effective against Leishmania species, its efficacy can vary among different strains and populations wikipedia.org. There is a recognized need for studies that link drug exposure to its effect to define target exposure levels for optimal dosing, a research area that has been limited for antileishmanial drugs, with miltefosine being one of the few exceptions uni.lu. Furthermore, detailed research on drug exposure at the specific site of action, such as skin exposure in CL patients after systemic administration, remains limited uni.lu.

Advanced Drug Delivery Systems for Paromomycin Sulphate in Research

Novel Formulation Strategies for Enhanced Oral Bioavailability

Paromomycin sulphate exhibits negligible intestinal permeability and is poorly absorbed from the gastrointestinal (GI) tract, with nearly 100% of the orally administered drug recoverable in stool. ijpsonline.commims.comgoogle.com This necessitates the exploration of innovative formulation approaches to improve its oral bioavailability.

Research has focused on employing various FDA-approved novel excipients to enhance the oral bioavailability of paromomycin. These excipients include glycols, fatty acids, alcohols, and surfactants, used alone or in combination. ijpsonline.comresearchgate.net For instance, in vivo pharmacokinetic studies in mice demonstrated that different formulations successfully improved paromomycin's oral bioavailability from a baseline of 0.3% (with a carboxymethylcellulose suspension) to a maximum of 9%. ijpsonline.comresearchgate.net This represents a significant increase, ranging from 1-fold to 30-fold, depending on the specific formulation. ijpsonline.comresearchgate.net A formulation containing 10% Gelucire 44/14, 10% Solutol HS 15, 30% propylene glycol, and 50% normal saline showed notably higher bioavailability compared to the carboxymethylcellulose formulation. ijpsonline.com

Table 1: Impact of Excipient-Based Formulations on Paromomycin Oral Bioavailability in Mice

| Formulation Type (Key Excipients) | Baseline Oral Bioavailability (%F) | Improved Oral Bioavailability (%F) | Fold Increase in Bioavailability |

| Carboxymethylcellulose Suspension | 0.3 ijpsonline.comresearchgate.net | - | 1 |

| Glycols, Fatty Acids, Alcohols, Surfactants (various combinations) | 0.3 ijpsonline.comresearchgate.net | Up to 9 ijpsonline.comresearchgate.net | 1-30 ijpsonline.comresearchgate.net |

| 10% Gelucire 44/14, 10% Solutol HS 15, 30% Propylene Glycol, 50% Normal Saline | 0.3 ijpsonline.com | Higher than baseline ijpsonline.com | Not specified, but higher ijpsonline.com |

Paromomycin is a substrate for the efflux transporter P-glycoprotein (P-gp), which contributes significantly to its low oral bioavailability. ijpsonline.comresearchgate.net Efforts to improve oral absorption have therefore included the investigation of permeability enhancers and P-gp inhibitors. Studies have shown that excipients like glycols can increase permeability by inhibiting P-gp efflux transporters. ijpsonline.com Surfactants such as sodium lauryl sulphate, Tween 80, and Cremophor EL, when used at concentrations of 10% or more, have also been reported to inhibit P-gp. ijpsonline.com

Development of Excipient-Based Oral Formulations

Targeted Delivery Approaches for Improved Efficacy

Targeted delivery systems aim to concentrate this compound at the site of infection, particularly within macrophages that harbor Leishmania parasites, thereby increasing efficacy and potentially reducing systemic toxicity. nih.govscielo.brnih.gov

Nanostructured Lipid Carriers (NLCs), which are a second generation of solid lipid nanoparticles combining both solid and liquid lipids, have been explored for the antileishmanial delivery of this compound. nih.govmdpi.com NLCs offer advantages such as enhanced drug encapsulation, controlled release, and improved penetration into infected cells. nih.govuantwerpen.be this compound-bearing NLCs have been formulated using techniques like double emulsion solvent evaporation. nih.govscispace.com These NLCs and their conjugated forms have been characterized for properties such as average size, polydispersity index, zeta potential, and drug entrapment efficiency. nih.govscispace.com Studies have shown that drug-loaded fucosylated-NLCs significantly reduce hemolytic toxicity compared to the plain drug, with percent hemolysis decreasing from 21.09 ± 1.5% to 5.81 ± 0.9%. nih.govscispace.com Furthermore, macrophage uptake studies using fluorescein isothiocyanate (FITC)-loaded NLCs demonstrated an increase in mean FITC measured intensity in macrophage cell lines with fucosylated-NLCs, indicating enhanced cellular uptake. nih.govscispace.com

Solid Lipid Nanoparticles (SLNs) represent another promising colloidal carrier system for this compound, particularly for treating intracellular infections like leishmaniasis. scielo.brresearchgate.netnih.govnih.gov PM-loaded SLNs have demonstrated greater apparent safety and enhanced efficacy compared to the free drug in Leishmania major-infected BALB/c mice. scielo.brresearchgate.netnih.govnih.gov These formulations improve drug penetration into macrophages and enhance the immune response, shifting it towards a Th1 response, which is crucial for combating leishmaniasis. researchgate.netnih.govnih.gov

In murine models, PM-SLN formulations led to significantly smaller footpad swelling sizes and reduced parasite burdens in lymph nodes compared to control groups. researchgate.net For instance, certain PM-SLN groups showed significantly smaller swelling sizes at 5 weeks post-infection. researchgate.net Oral administration of modified dual drug-loaded SLNs (m-DDSLNs), encapsulating both amphotericin B and paromomycin, has also shown significant reduction in liver parasite burden in L. donovani-infected BALB/c mice. nih.govpharmaexcipients.com A dose of 20 mg/kg of m-DDSLNs administered orally for 5 days resulted in 91.12 ± 2.79% inhibition of liver parasite burden, which was significantly higher than miltefosine (49.30 ± 8.47% inhibition at 3 mg/kg for 5 days). nih.govpharmaexcipients.com

Table 2: Efficacy of Paromomycin-Loaded SLNs in Murine Leishmaniasis Models

| Formulation | Animal Model | Outcome Measured | Key Finding | Citation |

| PM-SLN | L. major-infected BALB/c mice | Footpad swelling, parasite load, cytokine levels | Significantly smaller footpad swelling, reduced parasite burden, enhanced Th1 response compared to free PM. | researchgate.netnih.govnih.gov |

| m-DDSLNs (AmB + PM) | L. donovani-infected BALB/c mice | Liver parasite burden | 91.12 ± 2.79% inhibition of liver parasite burden at 20 mg/kg (oral, 5 days). | nih.govpharmaexcipients.com |

Fucose-conjugated nanocarriers represent an active targeting strategy to deliver antileishmanial agents, including this compound, specifically to macrophages. nih.govscispace.com The affinity to the fucose receptor, which is expressed on macrophages, increases the phagocytosis of ligand-bound carriers, thereby enabling targeted delivery to the Leishmania-infected cells. nih.govscispace.com

Research has demonstrated that fucose-conjugated nanostructured lipid carriers (fucosylated-NLCs) loaded with this compound can be designed for macrophage targeting. nih.govscispace.com In vivo studies in BALB/c mice using fluorescein isothiocyanate (FITC)-loaded fucosylated-NLCs confirmed qualitative uptake by fluorescence microscopy and revealed enhanced access of these nanocarriers to the liver, a primary organ affected by visceral leishmaniasis. nih.govscispace.com This targeted approach aims to improve drug accumulation within infected macrophages, potentially leading to higher therapeutic concentrations at the site of infection while minimizing exposure to healthy tissues. nih.govscispace.commdpi.com

Paromomycin Sulphate As a Tool in Fundamental Molecular Biology Research

Application in Investigating Bacterial and Parasitic Gene Expression and Translational Control

Paromomycin sulphate is extensively used to probe and understand the intricate mechanisms of gene expression and translational control in both bacterial and parasitic systems. Its ability to interfere with protein synthesis at the ribosomal level provides a direct means to study the consequences of altered translation.

In bacterial studies, paromomycin's binding to the A-site of the 30S ribosome causes misreading of mRNA and inhibits translocation, thus disrupting protein synthesis nih.govpatsnap.com. Researchers leverage this property to investigate how changes in ribosomal function impact gene expression. For instance, studies have shown that paromomycin can modulate T-box riboswitch-controlled gene expression, both in vitro and in vivo, by influencing critical interactions between ribosomal components and transfer RNA (tRNA) oup.com. This demonstrates its utility in understanding how small molecules can directly affect gene regulation beyond their primary ribosomal targets oup.com.

In parasitic research, particularly with Leishmania species, paromomycin has been employed to elucidate translational control mechanisms. Studies on Leishmania donovani have shown that paromomycin inhibits both cytoplasmic and mitochondrial protein synthesis nih.gov. Proteomic analyses of paromomycin-resistant Leishmania donovani strains have revealed an upregulation of ribosomal proteins, indicating their role in translation and the parasite's response to drug pressure researchgate.net. This highlights paromomycin's utility in identifying proteins and pathways involved in the parasite's adaptation and survival under translational stress researchgate.net. Furthermore, paromomycin has been used as a parent compound for developing photo-switchable dimeric molecules to control bacterial gene expression. These engineered systems utilize paromomycin's high binding affinity to the Neomycin B aptamer to regulate protein expression in a light-dependent manner, offering a novel tool for studying gene control nih.gov.

Use in Elucidating Mechanisms of Antibiotic Resistance Development

This compound plays a significant role in dissecting the molecular mechanisms underlying antibiotic resistance. Its well-defined ribosomal target allows researchers to investigate how pathogens evolve to evade its effects.

In bacteria, resistance to aminoglycosides like paromomycin can arise from various mechanisms, including decreased drug accumulation, mutations at ribosomal binding sites, or enzymatic inactivation of the drug asm.org. Molecular dynamics simulations have been used to analyze changes in the physicochemical features of the ribosomal A-site introduced by specific base substitutions, clarifying how these mutations lead to bacterial resistance to aminoglycosides nih.gov. For example, mutations in the S12 ribosomal protein (e.g., K42A, R53A) in Escherichia coli have been shown to confer resistance to paromomycin by yielding "hyper-accurate" ribosomes that can evade the antibiotic's miscoding effects, even when paromomycin is bound to the A-site researchgate.netplos.org. This research highlights the intricate interplay between ribosomal structure and antibiotic efficacy.

In Leishmania, studies have demonstrated that experimentally selected paromomycin-resistant strains exhibit decreased drug uptake and altered mitochondrial membrane potential nih.govasm.org. Proteomic studies have identified differential expression of proteins in resistant strains, including ribosomal proteins and enzymes involved in glycolysis and stress response, suggesting their contribution to resistance mechanisms researchgate.net. Genomic analyses have also identified short nucleotide variations and copy number alterations in genes correlated with paromomycin resistance in Leishmania, many of which are involved in transcription and translation processes frontiersin.orgacs.org. This ongoing research underscores paromomycin's utility in uncovering the complex genetic and cellular adaptations that drive drug resistance in parasites frontiersin.orgacs.orgnih.gov.

Contributions to Understanding Ribosomal Structure-Function Dynamics

Paromomycin's specific interaction with the ribosome makes it an invaluable probe for understanding the dynamic interplay between ribosomal structure and function.

Paromomycin binds specifically to the A-site of the bacterial 30S ribosome, causing a conformational change that involves the "flipping out" of adenines A1492 and A1493 of the 16S rRNA nih.govfishersci.nlwikipedia.orgnih.govweizmann.ac.il. This conformational change is crucial for the detection of correct codon-anticodon pairing during translation wikipedia.org. By stabilizing these adenines in a flipped-out state, paromomycin promotes the incorporation of near-cognate or non-cognate tRNAs, leading to translational errors and inhibition of protein synthesis wikipedia.orgnih.gov.

Molecular dynamics studies have extensively investigated the atomic interactions and dynamics of the ribosomal A-site in the presence and absence of paromomycin nih.govresearchgate.net. These studies have shown how paromomycin binding affects the shape, dynamics, and electrostatic properties of the binding cleft, and how mutations in the A-site or neighboring ribosomal proteins (like S12) can alter these interactions, thereby conferring resistance nih.govresearchgate.netplos.org. For instance, paromomycin interacts with different sites along helix 44 of the 16S rRNA and has been found to overstabilize the ribosomal 70S complex, contributing to its inhibitory role acs.org. Furthermore, paromomycin's impact on ribosomal dynamics extends to inhibiting translocation, the process by which the ribosome moves along the mRNA patsnap.comacs.orgbiorxiv.org. Research has shown that paromomycin slows down the backward movements of the small ribosomal subunit (SSU) body and head domain, highlighting the importance of ribosome dynamics for tRNA-mRNA translocation biorxiv.org. Studies on engineered yeast with monotypic 40S ribosomes have also shown hypersensitivity to paromomycin and altered translational fidelity, further emphasizing its utility in probing ribosomal function in eukaryotic systems pnas.org.

Q & A

What are the key physicochemical properties of Paromomycin sulphate that influence its antimicrobial activity?

Basic Research Question

this compound’s antimicrobial efficacy is linked to its molecular structure (C~23~H~47~N~5~O~18~S, molecular weight 713.71 g/mol) and solubility in aqueous environments. Its stability is pH-dependent, with optimal activity observed at neutral pH (e.g., water pH 6, as indicated by its specific rotation of +50.5°). Storage at 0–6°C prevents decomposition, critical for maintaining bioactivity in long-term studies . Researchers should validate solubility and stability under experimental conditions, as deviations (e.g., temperature fluctuations) may alter pharmacokinetic profiles.

How can researchers design experiments to assess this compound’s efficacy against resistant strains?

Advanced Research Question

Experimental design should incorporate the PICOT framework:

- Population : Target pathogen strains (e.g., Leishmania spp.) with documented resistance mechanisms.

- Intervention : this compound at varying concentrations.

- Comparison : Susceptible strains or combination therapies (e.g., with miltefosine).

- Outcome : Minimum inhibitory concentration (MIC) shifts or genomic markers of resistance.

- Time : Longitudinal exposure (e.g., 7–14 days).

In vitro models (e.g., macrophage-amastigote assays) and in vivo murine models are recommended, with rigorous controls for confounding variables like host immune responses .

What methodological considerations are critical when analyzing pharmacokinetic (PK) data of this compound in pediatric populations?

Advanced Research Question

Pediatric PK studies require age-stratified dosing adjustments due to variable drug exposure. Key steps include:

- Sampling : Avoid trough samples collected post-dose (exclusion criteria in prior studies ).

- Covariates : Incorporate body weight, renal function (serum creatinine), and albumin levels, which influence drug distribution.

- Modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for sparse data. For example, pediatric patients ≤12 years showed distinct clearance rates, necessitating dose optimization .

How should researchers resolve contradictory data on this compound’s toxicity profiles across studies?

Advanced Research Question

Contradictions often arise from assay variability or population heterogeneity. Mitigation strategies include:

- Standardization : Adopt OECD/ICH guidelines for in vitro cytotoxicity assays (e.g., consistent cell lines like HepG2).

- Meta-analysis : Pool data from multiple studies (e.g., 232 paromomycin observations ) to identify outliers.

- Confounding Factors : Adjust for comorbidities (e.g., baseline albumin levels) that may mask toxicity signals .

What are the best practices for formulating a research question on this compound using the PICOT framework?

Basic Research Question

The PICOT framework ensures clarity and focus:

- P : Patient/population (e.g., immunocompromised hosts).

- I : Intervention (e.g., this compound 15 mg/kg/day).

- C : Comparison (e.g., placebo or amphotericin B).

- O : Outcome (e.g., parasite burden reduction ≥90%).

- T : Time (e.g., 28-day follow-up).

Refine using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “In BALB/c mice (P), does this compound (I) reduce hepatic Leishmania load (O) compared to miltefosine (C) after 14 days (T)?” .

What strategies optimize this compound’s synergism with other antileishmanial agents in experimental models?

Advanced Research Question

Synergy studies require:

- Dose-Ranging : Test subtherapeutic doses of this compound combined with miltefosine or liposomal amphotericin B.

- Statistical Models : Calculate fractional inhibitory concentration indices (FICI) to quantify interaction effects.

- Mechanistic Validation : Use transcriptomic profiling to identify pathways enhanced by combination therapy (e.g., oxidative stress response modulation) .

How do researchers determine appropriate storage conditions for this compound in stability studies?

Basic Research Question

Stability is assessed via accelerated degradation tests:

- Temperature : Store aliquots at 0–6°C (short-term) and -20°C (long-term).

- pH Monitoring : Use HPLC to detect decomposition products at pH extremes.

- Lyophilization : For long-term storage, lyophilized formulations retain >95% activity after 12 months .

What statistical methods are recommended for analyzing time-dependent efficacy outcomes in this compound trials?

Advanced Research Question

Longitudinal data analysis methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.